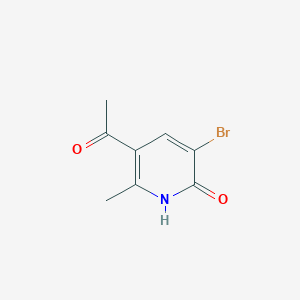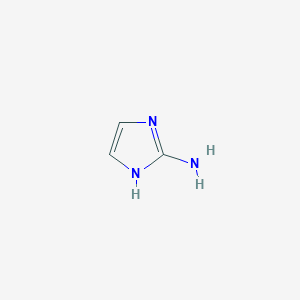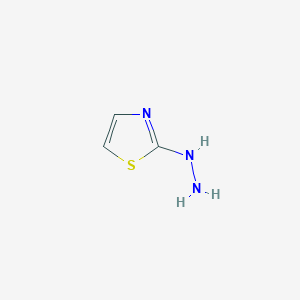
5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one, also known as 5-ABMP, is a novel compound that has recently been studied for its potential applications in various scientific research areas. 5-ABMP is a heterocycle compound composed of a five-membered ring of carbon atoms and a bromine atom attached to the ring. This compound has been of interest due to its unique structure and properties, which may have a range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has a range of potential applications in scientific research. It is being studied for its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been studied for its potential as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been studied for its potential as a ligand for the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has also been studied for its potential as an antifungal agent, with some studies showing that it is able to inhibit the growth of certain fungal species.
Mécanisme D'action
The exact mechanism of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one is still being studied. However, it is believed that the compound works by binding to the active sites of enzymes involved in fatty acid biosynthesis and aromatase, thereby inhibiting their activity. It is also believed that 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one binds to the PPARγ receptor, which leads to the activation of various downstream signalling pathways that regulate glucose and lipid metabolism. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to inhibit the growth of certain fungal species, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one are still being studied. However, some studies have shown that the compound can inhibit the activity of enzymes involved in fatty acid biosynthesis and aromatase, which could potentially lead to the modulation of fatty acid and steroid hormone levels in the body. Furthermore, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to bind to the PPARγ receptor, which could potentially lead to the activation of various signalling pathways involved in glucose and lipid metabolism. Finally, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported to have antifungal activity, which could potentially be used to treat fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in lab experiments has several advantages and limitations. One advantage is that the compound can be synthesized relatively easily using readily available starting materials. Furthermore, the compound has a range of potential applications in scientific research, such as its potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase, its potential as a ligand for the PPARγ receptor, and its potential as an antifungal agent. However, there are also some limitations to the use of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in lab experiments. For example, the compound is unstable at high temperatures, which could limit its use in certain types of experiments. Furthermore, the exact mechanisms of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one are still being studied, which could limit its use in certain applications.
Orientations Futures
The potential applications of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in scientific research are still being explored. In the future, more research could be done to explore the compound’s potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase. Furthermore, additional research could be done to explore the compound’s potential as a ligand for the PPARγ receptor, as well as its potential as an antif
Méthodes De Synthèse
The synthesis of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported in several different methods. The most common method involves the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds in two steps, with the first step forming an intermediate acylation product, which then undergoes a second step of dehydration to form the final 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one product. Other methods of synthesis have also been reported, such as the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of an acid catalyst, or the reaction of 3-bromo-6-methylpyridine with an alkyl halide in the presence of a base.
Propriétés
IUPAC Name |
5-acetyl-3-bromo-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIUNWNDZWJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568167 |
Source


|
| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |
CAS RN |
136117-46-9 |
Source


|
| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














